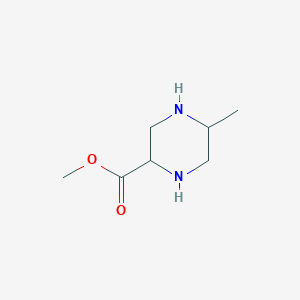

Methyl 5-methylpiperazine-2-carboxylate

Description

Methyl 5-methylpiperazine-2-carboxylate is a piperazine derivative featuring a methyl ester at position 2 and a methyl group at position 5 of the piperazine ring. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4, known for their versatility in medicinal chemistry due to their conformational flexibility and ability to modulate physicochemical properties.

Properties

IUPAC Name |

methyl 5-methylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h5-6,8-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIPJZASUDROQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylpiperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, followed by deprotection to yield the desired piperazine derivative.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as metallic oxides, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives .

Scientific Research Applications

Methyl 5-methylpiperazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is employed in the study of enzyme inhibitors and receptor modulators.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-methylpiperazine-2-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The piperazine ring can act as a scaffold, positioning pharmacophoric groups in the correct orientation to interact with the target macromolecules. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Methyl 1-methylpiperazine-2-carboxylate (similarity score 0.93) differs only in the methyl group position, which may alter hydrogen-bonding capacity and bioavailability .

- Oxidized vs. Reduced Rings : The 5-oxo derivative introduces a ketone group, reducing basicity compared to the saturated piperazine ring .

- Pyrazine vs. Piperazine : Pyrazine analogs (e.g., ) exhibit planar aromatic rings with adjacent nitrogen atoms, enhancing π-π stacking interactions but reducing solubility compared to piperazines .

Comparative Analysis :

- Antimycobacterial Activity : Pyrazinecarboxamides (e.g., 5-tert-butyl-6-chloro derivatives) show moderate activity (IC50 ~40–50 µmol/L), likely due to lipophilic substituents enhancing membrane permeability . Piperazine analogs like this compound may exhibit weaker activity due to higher polarity.

- Antioxidant Potential: While piperazines are less studied, pyrimidine analogs (e.g., ) demonstrate radical scavenging linked to electron-donating groups (e.g., furan). Piperazines may lack similar efficacy due to reduced aromaticity .

Biological Activity

Methyl 5-methylpiperazine-2-carboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily linked to its role as a precursor in the synthesis of various pharmaceuticals and its potential as an enzyme inhibitor and receptor modulator.

This compound features a piperazine ring, which is significant for its biological activity. The piperazine moiety can serve as a scaffold that positions pharmacophoric groups favorably for interaction with biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Types of Reactions

The compound undergoes several chemical reactions, which include:

- Oxidation : Can form N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Converts to amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution : Nucleophilic substitution can introduce various functional groups into the piperazine ring, enhancing its biological properties.

Applications in Research and Medicine

This compound is utilized in various research applications:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, contributing to drug design.

- Receptor Modulation : The compound is explored for its ability to modulate receptor activity, which is crucial for developing treatments for various conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Piperazine | Widely used in pharmaceuticals | Parent compound with broad applications |

| Methyl 5-methylpyrazine-2-carboxylate | Different chemical properties | Structural analog with distinct reactivity |

| N-methylpiperazine | Diverse biological activities | Variants exhibit different pharmacological profiles |

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in synthesizing specialized pharmaceuticals and other bioactive molecules.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, making it a candidate for further exploration in antiviral drug development.

- Anticancer Properties : Preliminary studies suggest that compounds related to this compound could enhance the effectiveness of established anticancer agents by acting on specific molecular targets involved in cancer cell proliferation.

- Neuroprotective Effects : Some studies have indicated that this compound might possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.